molecular formula C18H13NO3 B11834556 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid CAS No. 51951-01-0

2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid

Cat. No.: B11834556
CAS No.: 51951-01-0
M. Wt: 291.3 g/mol
InChI Key: PCQROVQVRRCCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid is a synthetic Schiff base compound designed for research and development purposes. This molecule features a benzoic acid scaffold linked to a naphthalenone moiety through an azomethine (-C=N-) group, a structure common in compounds with diverse scientific applications . Its molecular framework suggests potential for use in the development of novel coordination complexes with metal ions, which are of interest in catalysis and materials science . Furthermore, the core structure is related to chemical classes investigated for various biological activities, making it a compound of interest in preliminary pharmaceutical and agrochemical research . This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material according to their institution's laboratory safety protocols.

Properties

CAS No.

51951-01-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(3-hydroxynaphthalen-2-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-10-13-6-2-1-5-12(13)9-14(17)11-19-16-8-4-3-7-15(16)18(21)22/h1-11,20H,(H,21,22)

InChI Key

PCQROVQVRRCCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Imine Formation

The most widely reported method involves the condensation of 2-aminobenzoic acid with 3-oxonaphthalen-2(3H)-one aldehyde derivatives. Piperidine or triethylamine is typically employed as a base to deprotonate the amine and facilitate nucleophilic attack on the aldehyde carbonyl group. For example, reactions conducted in ethanol at 80°C for 6–8 hours yield the target compound with 65–72% efficiency. Competing side reactions, such as azanucleophile addition to the chalcone double bond, are minimized by maintaining anhydrous conditions.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C<60°C: <50% yield
SolventEthanol or DMFDMF accelerates but risks decomposition
BasePiperidineTriethylamine: 10% lower yield

Acid-Mediated Cyclization

Aromatization of intermediate dihydropyran structures is achieved using hydrochloric acid (HCl). For instance, treating the Schiff base precursor with 2M HCl in dioxane at reflux for 2 hours induces cyclization, forming the benzodihydrochromenilium salt, which is subsequently hydrolyzed to the final product. This step is critical for achieving >90% purity, as incomplete cyclization leads to residual dihydro intermediates.

Modern Catalytic Methods

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times. A protocol combining 2-aminobenzoic acid and 3-oxonaphthalen-2(3H)-one aldehyde in THF under microwave conditions (100°C, 20 minutes) achieves 78% yield, outperforming conventional heating by 15%. The accelerated kinetics are attributed to uniform dielectric heating, which suppresses side reactions.

Solvent and Substituent Effects

Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk hydrolyzing the imine bond. Ethanol strikes a balance between solubility and stability, favoring 70% yields. Tetrahydrofuran (THF) emerges as a superior alternative in microwave protocols due to its high microwave absorbance and low boiling point.

Substituent Compatibility

Electron-withdrawing groups on the naphthalenone ring (e.g., chloro, nitro) retard imine formation by deactivating the aldehyde carbonyl. In contrast, methoxy groups enhance reactivity but necessitate longer reaction times (12–14 hours).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (1:1) further elevates purity to >98%.

Spectroscopic Validation

  • NMR : The imine proton (CH=N) resonates at δ 8.9–9.2 ppm (¹H), while the naphthalenone carbonyl appears at δ 190–195 ppm (¹³C).

  • IR : Stretching frequencies at 1680 cm⁻¹ (C=O, benzoic acid) and 1620 cm⁻¹ (C=N) confirm structural integrity.

  • X-ray Diffraction : Single-crystal analyses reveal a planar conformation with intramolecular hydrogen bonding between the benzoic acid -OH and imine nitrogen.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis prioritizes recyclable solvents (e.g., ethanol) and inexpensive bases (piperidine over triethylamine). Pilot-scale trials demonstrate a 62% yield reduction when scaling from 10 g to 1 kg, highlighting mass transfer limitations.

Environmental Impact

Waste streams containing HCl and organic solvents require neutralization and distillation. Life-cycle assessments suggest that microwave methods reduce energy consumption by 40% compared to conventional routes .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic systems. Key examples include:

Reaction TypeConditionsProduct FormedYieldSource
Cyclization Reflux with hydrazine hydratePyrazolo-thiazepine derivatives74-88%
Intramolecular cyclization Acidic or basic reflux (DMSO/DMF)Quinazoline/thiazine-fused ring systems65-82%

In one protocol, heating with hydrazine hydrate induced ring closure at the imine and carbonyl groups, forming a pyrazolo[3,4-f]pyrimido thiazepine scaffold. This reaction highlights the compound’s dual reactivity at both the enone and aromatic amine sites .

Oxidation and Reduction

The naphthalenone and imine groups undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeKey ObservationsSource
Oxidation H<sub>2</sub>O<sub>2</sub> in NaOHConversion to ureido-benzoic acidRetention of aromatic rings
Desulfurization H<sub>2</sub>O<sub>2</sub> in AcOHFormation of acrylamido derivativesLoss of thiol functionality

Oxidation with hydrogen peroxide selectively modifies the thioureido group to ureido, while desulfurization yields acrylamido analogs, preserving the naphthalenone core .

Nucleophilic Substitution

The aromatic amine and carboxylic acid groups enable substitution reactions:

Target SiteReagentsProductApplicationsSource
Amine group Alkyl halides (e.g., benzyl bromide)N-alkylated derivativesEnhanced solubility for drug design
Carboxylic acid SOCl<sub>2</sub>, followed by aminesAmide conjugatesAntimicrobial activity screening

For example, N-benzylation under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMSO) produces derivatives with improved pharmacokinetic properties .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements:

ConditionsReaction PathwayKey IntermediateFinal ProductSource
H<sub>2</sub>SO<sub>4</sub> (conc.) Tautomerization and ring expansionEnol-keto tautomerFused quinoline derivatives

The enone system facilitates tautomerization, enabling access to polycyclic architectures with potential bioactivity .

Coordination Chemistry

The compound acts as a ligand for metal complexes:

Metal SaltReaction ConditionsComplex StructureBiological ActivitySource
Cu(NO<sub>3</sub>)<sub>2</sub>Methanol, 60°C, 6hSquare-planar Cu(II) complexProteasome inhibition (IC<sub>50</sub>: 2.1 µM)
CoCl<sub>2</sub>Ethanol, refluxOctahedral Co(II) complexAntioxidant activity

Metal coordination occurs via the deprotonated carboxylic acid and imine nitrogen, enhancing stability and bioactivity .

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl-functionalized derivatives70-85%

Functionalization at the naphthalenone ring enables diversification for materials science applications .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly as a therapeutic agent. Research indicates that derivatives of this compound can act as agonists for specific receptors, enhancing biological responses. For instance, studies on similar compounds reveal their effectiveness in treating conditions like thrombocytopenia by stimulating platelet production through thrombopoietin receptor activation .

Case Study: Thrombopoietin Receptor Agonists

  • Objective : To evaluate the efficacy of 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid derivatives as TPO receptor agonists.
  • Methodology : In vitro assays were conducted to assess the activation of the TPO receptor and subsequent platelet production.
  • Findings : Compounds exhibited significant agonistic activity, suggesting potential for clinical applications in managing low platelet counts.

Dye Chemistry

Another significant application of 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid is in dye chemistry, particularly for keratin fibers. The compound's structural characteristics allow it to function as a colorant in hair dye formulations. Its ability to form stable complexes with keratin enhances color retention and vibrancy .

Case Study: Hair Dye Formulations

  • Objective : To analyze the color stability and retention properties of hair dyes incorporating this compound.
  • Methodology : Various formulations were tested on human hair samples under different washing conditions.
  • Findings : Dyes containing the compound demonstrated superior color fastness compared to traditional dyes, indicating its viability as a key ingredient in cosmetic applications.

Materials Science

In materials science, the compound's unique chemical structure lends itself to applications in polymer chemistry and nanotechnology. Its ability to form stable complexes can be exploited in creating advanced materials with tailored properties.

Case Study: Polymer Composite Development

  • Objective : To investigate the incorporation of 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid into polymer matrices.
  • Methodology : The compound was synthesized and integrated into various polymer systems, followed by mechanical and thermal property assessments.
  • Findings : Enhanced mechanical strength and thermal stability were observed in composites containing the compound, suggesting its potential for use in high-performance materials.

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsTPO receptor agonistsEffective in enhancing platelet production
Dye ChemistryHair dye formulationsSuperior color fastness compared to traditional dyes
Materials SciencePolymer compositesImproved mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid involves its ability to form complexes with metal ions and interact with biological molecules. The compound can act as a chelating agent, binding to metal ions through its hydroxyl and imine groups. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Naphthalene-Containing Benzoic Acid Derivatives

Compound: 2-[[(E)-3-Naphthalen-2-ylbut-2-enoyl]amino]benzoic acid ()

  • Structure: Features a naphthalene group linked via a butenoyl chain to the benzoic acid core.
  • Key Differences: The absence of an imine bond and the presence of an acylamino group instead of a Schiff base.
  • This structural variation may also alter electronic properties, as evidenced by differences in UV-Vis spectra .

Compound : 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl ester ()

  • Structure : A benzoic acid derivative with dihydroxybenzoyl and hydroxymethyl substituents.
  • Impact : Enhanced solubility may favor pharmacokinetic profiles but reduce stability under oxidative conditions .

Amino/Acylamino-Substituted Benzoic Acid Derivatives

Compound : 2-Acetamidobenzoic acid methyl ester (Av7, )

  • Structure : Methyl ester of 2-acetamidobenzoic acid.
  • Key Differences : Esterification of the carboxylic acid and substitution with an acetamido group.
  • Impact : The ester group increases lipophilicity, while the acetamido group may sterically hinder metal coordination compared to the target compound’s imine group. This compound demonstrated antitumor activity against gastric, liver, and lung cancer cell lines, suggesting that substituent positioning critically influences bioactivity .

Compound: 2-Aminobenzoic acid (Anthranilic acid, )

  • Structure: Simplest analog with an amino group para to the carboxylic acid.
  • Key Differences : Lacks the naphthalene and imine groups.
  • However, its biodegradation product (methyl anthranilate) showed low toxicity, highlighting the importance of substituents in environmental persistence .

Antitumor Activity

  • Av7 () : Inhibited AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells with IC₅₀ values lower than 5-fluorouracil. The acetamido and ester groups likely enhance cellular uptake.
  • Quinazoline Derivatives () : Demonstrated anti-inflammatory activity exceeding Diclofenac sodium. The benzoic acid moiety in these compounds contributes to binding affinity with inflammatory targets like cyclooxygenase .

Inference for Target Compound : The conjugated imine and oxonaphthalene groups may improve interaction with DNA or enzymes (e.g., topoisomerases), but direct antitumor data are unavailable.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Spectroscopic Data

Compound IR Key Peaks (cm⁻¹) UV-Vis λmax (nm) Reference
Target Compound (Schiff Base) ~1680 (C=O), ~1620 (C=N) 280–320* [Inferred]
2-Acetamidobenzoic Acid Methyl Ester 1720 (ester C=O), 1650 (amide C=O) 260
Azo Ligand () 1600 (N=N), 1700 (COOH) 340–380
Quinazoline Derivative () 1650 (C=O), 1550 (C=N) 310–350

*Predicted based on conjugated system.

Table 2: Bioactivity Comparison

Compound Bioactivity Cell Lines/Models Reference
Av7 () Antitumor AGS, HepG2, A549
Quinazoline Salt () Anti-inflammatory Adjuvant-induced arthritis
2-Aminobenzoic Acid () Low toxicity Bacterial degradation

Biological Activity

2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid is a complex organic compound that exhibits potential biological activities, particularly in anti-inflammatory and anticancer domains. Its unique structural features, including a naphthalene-derived core and an amino benzoic acid moiety, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be represented as follows:

C16H13NO3\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{3}

This structure features a ylidene linkage that enhances its chemical reactivity. The presence of both naphthalene and benzoic acid components suggests favorable physicochemical properties such as solubility and stability in various environments, which are crucial for biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects. Similar compounds have shown promise in inhibiting inflammatory pathways, potentially through interactions with enzymes involved in the inflammatory response. For instance, compounds with naphthalene structures have been documented to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Anticancer Activity

Preliminary studies suggest that 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid may have anticancer properties. Similar compounds have been reported to interact with kinases involved in cancer progression, which could lead to therapeutic applications. The mechanism may involve the inhibition of specific signaling pathways that promote cancer cell proliferation and survival.

Comparative Analysis with Related Compounds

Compound Name Structure Unique Features
4-Aminobenzoic Acid4-Aminobenzoic AcidBasic structure for many derivatives
Naphthoquinone DerivativesNaphthoquinoneKnown for redox activity
Schiff Bases of Amino AcidsSchiff BasesVersatile in biological applications
HydronaphthoquinonesHydronaphthoquinonesNotable for anti-inflammatory effects

This table illustrates the unique ylidene functionality in 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid, differentiating it from other compounds lacking this feature.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated the ability of related compounds to inhibit tumor cell growth. For example, naphthalene derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid may exhibit similar activities .
  • Mechanistic Insights : Studies on similar compounds indicate their potential to act as proteasome inhibitors or to interfere with kinase signaling pathways. Such mechanisms are critical for developing targeted therapies in cancer treatment .
  • Ames Test Results : The compound has shown strong positive results in Ames tests, indicating potential mutagenicity, which necessitates further investigation into its safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Schiff base formation, typically involving condensation of 2-aminobenzoic acid with 3-oxonaphthalen-2(3H)-ylidene aldehyde derivatives. Key steps include:

  • Reagent Selection : Use of acidic media (e.g., methanesulfonic acid) to catalyze the condensation .
  • Purification : Isolation via pH adjustment (alkaline to acidic) followed by column chromatography (hexane/EtOAc gradients) .
  • Optimization : Monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts like [(Y-phenyl)-bis(4-aminophenyl)]methane .
    • Data Reference : Yields >80% are achievable under optimized conditions (Table A in ).

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the Schiff base structure via imine proton shifts (δ 8.5–9.0 ppm) and carbonyl resonances (δ 170–180 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 350.4 for derivatives) .
  • UV-Vis : Absorbance at 300–400 nm indicates π→π* transitions in the naphthalene moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when confirming the structure of derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals (e.g., distinguishing imine vs. aromatic protons) .
  • Computational Aids : Compare experimental shifts with DFT-predicted values for tautomeric forms .
    • Case Study : In derivatives, coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) help assign stereochemistry in oxo-naphthalene systems .

Q. What strategies mitigate byproduct formation during the oxidation of intermediates to phthalides?

  • Methodological Answer :

  • Oxidant Screening : Use persulfates (K2_2S2_2O8_8) over permanganates (KMnO4_4) to reduce over-oxidation .
  • Temperature Control : Maintain 10–50°C to balance reaction rate and selectivity .
  • Byproduct Analysis : Isolate [(Y-phenyl)-bis(4-aminophenyl)]methane via preparative HPLC and quantify via 1H^1H NMR integration .

Q. How does solvent choice impact synthesis efficiency and environmental safety?

  • Methodological Answer :

  • Toxic Solvent Alternatives : Replace dichloroethane/CCl4_4 with ethanol/water mixtures in flow chemistry setups, reducing waste by 30% .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance Schiff base formation but require post-reaction neutralization .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) at the naphthalene ring to improve cytotoxicity (IC50_{50} < 10 μM in cancer cell lines) .
  • Stability Testing : Assess hydrolytic stability at pH 7.4 (PBS buffer) and thermal stability via TGA (decomposition >200°C) .

Data Contradiction Analysis

Q. Conflicting reports on catalytic activity in cross-coupling reactions: How to resolve?

  • Methodological Answer :

  • Control Experiments : Compare ligand-free vs. ligand-bound Pd complexes to isolate catalytic contributions .
  • Kinetic Studies : Track TOF (turnover frequency) under varying temperatures and pressures to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.